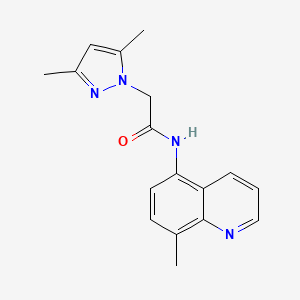
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide is a chemical compound that has been synthesized for various scientific research applications. This compound has gained much attention due to its potential therapeutic applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results in preclinical studies as an anticancer agent by inhibiting tumor growth and inducing apoptosis. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide involves the inhibition of various signaling pathways such as PI3K/Akt, NF-κB, and MAPK. These pathways are involved in various cellular processes such as cell proliferation, apoptosis, inflammation, and oxidative stress. By inhibiting these pathways, this compound can modulate various cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide has shown various biochemical and physiological effects in preclinical studies. It has shown to inhibit tumor growth, induce apoptosis, and reduce angiogenesis in cancer cells. It has also shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown to reduce oxidative stress and inflammation in the brain, thereby showing neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide in lab experiments include its high potency, selectivity, and specificity. This compound has shown to exert its therapeutic effects at low concentrations, thereby reducing the risk of toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
The future directions of research on 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide include its clinical development as a potential therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine its safety, efficacy, and pharmacokinetics in humans. In addition, the development of analogs and derivatives of this compound can lead to the discovery of more potent and selective therapeutic agents.
Synthesemethoden
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide involves the reaction of 3,5-dimethylpyrazole, 8-methylquinoline-5-carbaldehyde, and acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours to yield the desired product. The purity of the product is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-6-7-15(14-5-4-8-18-17(11)14)19-16(22)10-21-13(3)9-12(2)20-21/h4-9H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKOBGGVFTLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)CN3C(=CC(=N3)C)C)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)


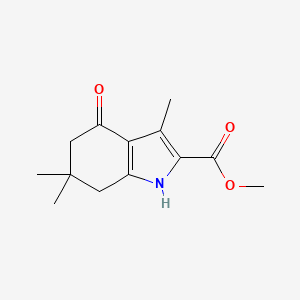

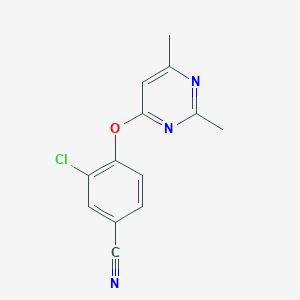
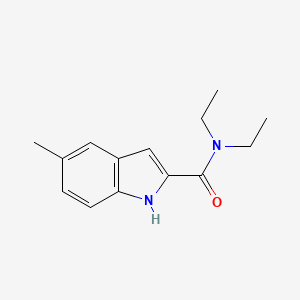
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)


![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
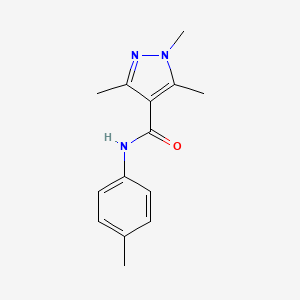
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)
